
O-TBDPS-Tetradehydropodophyllotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-TBDPS-Tetradehydropodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the Podophyllum plant. This compound is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) group, which serves as a protecting group for the hydroxyl functionalities. This compound is an intermediate in the synthesis of Tetradehydropodophyllotoxin, which exhibits significant anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Tetradehydropodophyllotoxin involves the introduction of the tert-butyldiphenylsilyl group to the hydroxyl group of Tetradehydropodophyllotoxin. The reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by adding dry methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-TBDPS-Tetradehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often employ nucleophiles like fluoride ions to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetradehydropodophyllotoxin, each with distinct functional groups that can be further utilized in synthetic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
O-TBDPS-Tetradehydropodophyllotoxin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting tubulin and topoisomerase II.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of O-TBDPS-Tetradehydropodophyllotoxin involves the inhibition of tubulin polymerization and the inhibition of DNA topoisomerase II. These actions lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. The compound’s molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Podophyllotoxin: The parent compound from which O-TBDPS-Tetradehydropodophyllotoxin is derived.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar anticancer properties.
Uniqueness
This compound is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C38H36O8Si |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H36O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20H,21-22H2,1-6H3 |
Clave InChI |
IILUJJXGJVBEGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C4COC(=O)C4=C(C5=CC6=C(C=C53)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
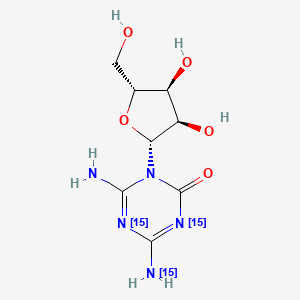
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
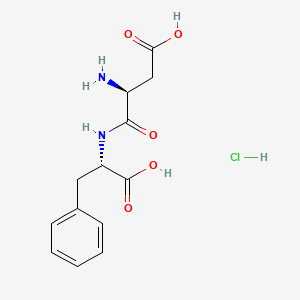
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
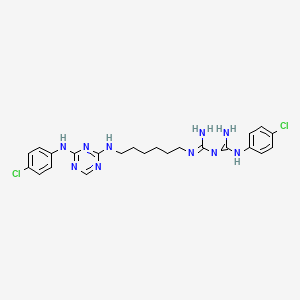
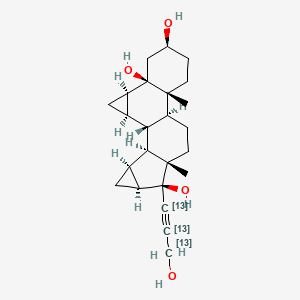
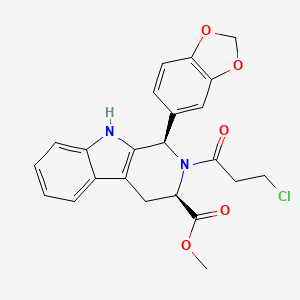
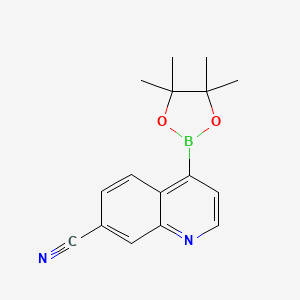
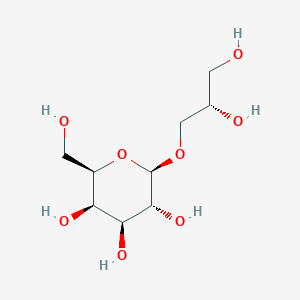
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
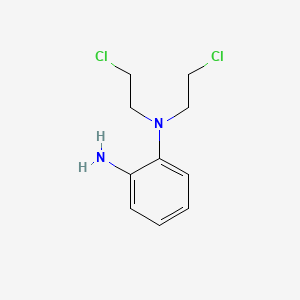
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
